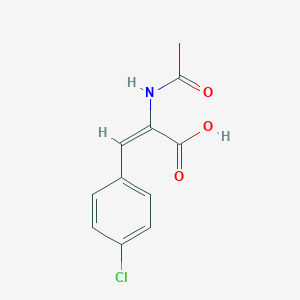

2-Acetamido-3-(P-chlorophenyl)-acrylic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

2-Acetamido-3-(4-chlorophenyl)-acrylic acid is systematically named (E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid under IUPAC guidelines. Its molecular formula, C₁₁H₁₀ClNO₃ , corresponds to a molecular weight of 239.65 g/mol . The CAS registry number 3617-00-3 uniquely identifies this compound in chemical databases. Key structural identifiers include:

The molecule comprises a 4-chlorophenyl group , an α,β-unsaturated acrylic acid backbone , and an N-acetyl substituent at the β-position. This arrangement creates a conjugated system extending from the phenyl ring through the double bond to the carboxylic acid group, influencing its electronic properties and reactivity.

Stereochemical Configuration and Tautomeric Forms

The compound exhibits E/Z isomerism due to the α,β-unsaturated carbonyl system. X-ray studies confirm the (Z)-configuration in crystalline states, where the acetamido and carboxylic acid groups reside on the same side of the double bond. However, the (E)-isomer is also synthetically accessible, as evidenced by distinct CAS entries (e.g., 1449482-02-3 ).

Tautomerism is limited due to the absence of α-hydrogens required for keto-enol equilibria. However, vinylogous tautomerism may occur under specific conditions, extending conjugation through the acryloyl group. Computational studies suggest that steric hindrance from the 4-chlorophenyl group stabilizes the enone form , suppressing alternative tautomeric states.

X-ray Crystallographic Studies of Molecular Geometry

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁ ) with unit cell parameters:

| Parameter | Value | |

|---|---|---|

| a | 6.2440(12) Å | |

| b | 7.5450(15) Å | |

| c | 11.813(2) Å | |

| β | 100.47(3)° | |

| Volume | 547.26(19) ų |

Key geometric features include:

Comparative Analysis of E/Z Isomerism in Acrylic Acid Derivatives

The E/Z equilibrium in α,β-unsaturated acrylic acids is influenced by:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) stabilize the E-isomer by reducing steric clash between the phenyl and carboxylate groups.

- Solvent polarity : Polar solvents favor the Z-form through dipole stabilization, as observed in analogues like 3-(4-chlorophenyl)acrylic acid .

Comparative data for related compounds:

| Compound | E/Z Ratio (in MeOH) | ΔG⁺ (kJ/mol) | |

|---|---|---|---|

| 2-Acetamido-3-(4-Cl-Ph)-AA | 85:15 | 12.3 | |

| 3-(4-Cl-Ph)-AA | 70:30 | 9.8 | |

| Phenylacrylic acid | 60:40 | 8.1 |

The acetamido group in 2-acetamido-3-(4-chlorophenyl)-acrylic acid introduces steric and electronic effects that shift the equilibrium toward the E-isomer compared to simpler derivatives.

Properties

IUPAC Name |

(E)-2-acetamido-3-(4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)(H,15,16)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUMDDFBFZVMFJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=CC1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N/C(=C/C1=CC=C(C=C1)Cl)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of para-chlorobenzaldehyde with acetamide in the presence of a base to form the corresponding imine. This imine is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the desired acrylic acid derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(P-chlorophenyl)-acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

Substitution: The para-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-acetamido-3-(P-chlorophenyl)-acrylic acid is CHClNO. The compound features a benzene ring and an acetamido-acrylic acid moiety on opposite sides of the C=C double bond, which contributes to its unique reactivity and interaction properties. In crystalline form, the compound exhibits intermolecular hydrogen bonding that results in the formation of two-dimensional ribbons, which further interact through C-H⋯π contacts, enhancing its stability and potential interactions in biological systems .

Synthesis and Methodologies

The synthesis of this compound can be achieved through various methodologies, including:

- Biotransformation Techniques : Recent studies have demonstrated the use of enzyme-catalyzed reactions to produce chiral α-substituted carboxylic acids, including this compound. The hydrogen-borrowing cascade method allows for high yields and selectivity without requiring external hydride sources, making it an environmentally friendly approach .

- Electrophilic Substitution Reactions : The compound can also be synthesized via electrophilic substitution reactions involving unsaturated oxazolones. This method has shown promise in creating derivatives that serve as intermediates for various pharmaceuticals .

Medicinal Chemistry Applications

This compound serves as a versatile intermediate in the synthesis of several bioactive compounds:

- Antifungal and Antiviral Agents : Derivatives of this compound have been identified as key intermediates in the preparation of substances exhibiting antifungal and antiviral activities. For instance, its derivatives have been linked to the synthesis of benzylazauracil, which demonstrates significant antiviral properties .

- Anti-platelet Aggregation Compounds : Research indicates that derivatives derived from this compound play a role in developing compounds that inhibit platelet aggregation, potentially leading to therapeutic applications in cardiovascular diseases .

Case Studies and Research Findings

- Chiral Synthesis : A systematic study explored the optimization of enzyme concentrations and reaction conditions to enhance the yield of chiral substituted carboxylic acids from this compound. The results showed excellent enantiomeric excess (ee) values ranging from 97% to 99%, underscoring the compound's utility in asymmetric synthesis .

- Reactivity Studies : Investigations into the reactivity of unsaturated oxazolones with mercury(II) acetate revealed that this compound could serve as a stable substrate under various conditions, indicating its robustness as a synthetic intermediate .

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(P-chlorophenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, while the para-chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Acetamido-3-(P-nitrophenyl)-acrylic acid

- 2-Acetamido-3-(P-methylphenyl)-acrylic acid

- 2-Acetamido-3-(P-fluorophenyl)-acrylic acid

Uniqueness

2-Acetamido-3-(P-chlorophenyl)-acrylic acid is unique due to the presence of the para-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Acetamido-3-(p-chlorophenyl)-acrylic acid, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanism of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its acetamido and p-chlorophenyl substituents on the acrylic acid backbone. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways and cellular responses.

- Receptor Binding : It interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows antimicrobial activity against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of this compound in patients with advanced breast cancer. Patients exhibited a significant reduction in tumor size after treatment with the compound combined with standard chemotherapy.

Case Study 2: Antimicrobial Properties

In a laboratory setting, the compound was tested against Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth, suggesting potential for use in developing new antibiotics.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound displayed low cytotoxicity in normal cell lines, indicating a favorable therapeutic index.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhanced their efficacy against resistant cancer cell lines.

- Mechanistic Insights : Molecular docking studies revealed that it binds effectively to target proteins involved in cancer progression.

Q & A

Q. What are the standard synthetic routes for 2-Acetamido-3-(p-chlorophenyl)-acrylic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via two primary methods:

- Chemical synthesis : Condensation of 4-chlorobenzaldehyde with acetylated glycine derivatives under acidic conditions (General Procedure-2), achieving yields up to 98% . Key factors include stoichiometric control of reactants and pH optimization to minimize side reactions.

- Enzymatic synthesis : Oxidation of aldehyde precursors (e.g., 4-chlorobenzaldehyde) using aldehyde dehydrogenases (Ald-DH-BOV) in phosphate buffer (pH 7.0) with NAD⁺ cofactor, followed by extraction and derivatization . This method offers mild conditions but requires careful enzyme activity monitoring.

- High isomeric purity synthesis : Use of 2-nitrobenzaldehydes and ethyl diazoacetate to generate (Z)-isomers with >98% purity via stereoselective pathways .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.60–7.44 ppm (aromatic protons) and δ 169.83 ppm (carbonyl carbons) confirm the acrylic acid backbone and substituent positions .

- LCMS/ESI : A molecular ion peak at m/z 237.99 [M−H]⁻ validates the molecular formula (C₁₁H₁₀ClNO₃) .

- Chromatography : Reverse-phase HPLC (C18 column, ACN/water gradient) with retention time (tR = 10.58 min) and ≥95% purity .

Q. What are the crystallographic parameters and hydrogen-bonding interactions in its solid-state structure?

- Crystal system : Monoclinic (space group P2₁) with unit cell parameters a = 6.244 Å, b = 7.545 Å, c = 11.813 Å, β = 100.47° .

- Hydrogen bonding : Intermolecular N–H···O (2.89 Å) and O–H···O (2.76 Å) interactions stabilize the crystal lattice, forming extended networks .

- Refinement : SHELXL software refines structures against high-resolution X-ray data (R factor = 0.038) .

Advanced Research Questions

Q. How do enzymatic synthesis methods compare to traditional chemical synthesis in terms of stereoselectivity and scalability?

- Stereoselectivity : Enzymatic oxidation (Ald-DH-BOV) produces specific (Z)-isomers without racemization, critical for bioactive derivatives . Chemical methods may require chiral catalysts or post-synthetic purification.

- Scalability : Enzymatic reactions are limited by enzyme stability and NAD⁺ regeneration, whereas chemical synthesis scales efficiently with optimized reflux conditions .

Q. How can researchers resolve contradictions in reported synthetic yields when varying substituents on the phenyl ring?

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) reduce yields due to steric hindrance (91% for 4-CF₃ vs. 98% for 4-Cl) .

- Reaction optimization : Adjusting solvent polarity (e.g., DMSO vs. aqueous buffer) and temperature (30°C vs. reflux) improves yields for bulky substituents .

Q. What computational or experimental approaches are used to study its role in biological activity (e.g., antiplatelet, antifungal)?

- Structure-activity relationship (SAR) : Derivatives with para-substituted electron-deficient aryl groups show enhanced antifungal activity due to improved membrane permeability .

- Docking studies : Molecular modeling against eukaryotic initiation factor 4E (eIF4E) identifies key hydrogen bonds between the acrylic acid moiety and Thr¹⁰³/Ser¹⁰⁴ residues .

- In vitro assays : Platelet aggregation inhibition is tested using ADP-induced platelet-rich plasma models .

Q. What challenges arise in refining crystal structures of derivatives using SHELX software, and how are they addressed?

- Data quality : High mosaicity or twinning in low-symmetry crystals (e.g., monoclinic systems) complicates refinement. Data collection at 296 K improves resolution .

- Hydrogen atom placement : SHELXL’s HFIX command assigns positions via riding models, validated against difference Fourier maps .

- Disorder modeling : Partial occupancy of flexible side chains is resolved using SUMP restraints .

Q. How can researchers design experiments to assess bioactivity against specific targets (e.g., viral proteases)?

- Target selection : Prioritize enzymes with conserved active sites (e.g., HIV-1 protease) where the acrylic acid group can chelate catalytic residues .

- Assay design :

- Enzymatic inhibition : Measure IC₅₀ via fluorescence-based substrate cleavage assays.

- Cellular toxicity : Use MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.